2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-4-6-9-5(2)7(13-6)8(10)11/h3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYNDEPBNKPVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=NC(=C(S1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Alkyl 4-(Halo)-2-chloroacetoacetates with Thioacetamide
One efficient and high-yielding method involves the reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base (e.g., triethylamine) in acetonitrile solvent. This process proceeds via two main steps:
- Cyclization: The nucleophilic sulfur of thioacetamide attacks the α-halo carbonyl compound, promoting ring closure to form the thiazole ring.
- Dehydration: Acid-catalyzed or base-assisted elimination leads to the formation of the thiazole carboxylate ester.
The reaction conditions typically include refluxing the mixture for about one hour to ensure completion. The molar ratios are optimized with thioacetamide in slight excess (1.1 to 1.5 equivalents) and amine base at least 2.5 equivalents to drive the reaction efficiently.
The resulting ester can be hydrolyzed by conventional methods to yield the corresponding carboxylic acid.
| Parameter | Details |
|---|---|
| Reactants | Alkyl 4-(halo)-2-chloroacetoacetate, thioacetamide |
| Solvent | Acetonitrile |
| Base | Triethylamine (preferred) |
| Temperature | Ambient to reflux (~80°C) |
| Reaction Time | ~1 hour reflux |
| Molar Ratios | Thioacetamide: 1.1–1.5 equiv; Base: ≥2.5 equiv |
| Yield | High (not specified exactly) |
This method is noted for its unexpectedly high yields and operational simplicity, avoiding complex purification steps.
Cyclization Using β-Ethoxyacrylamide and Thiourea
An alternative approach involves the chemoselective α-bromination of β-ethoxyacrylamide followed by a one-pot treatment with thiourea. This sequence leads to the formation of 2-aminothiazole-5-carbamides, which share structural similarity with the target compound.
Key features of this method include:
- Selective α-bromination of β-ethoxyacrylamide to introduce a good leaving group.
- One-pot cyclization with thiourea to form the thiazole ring.
- Subsequent transformations to introduce carboxylic acid or related functional groups.
This approach yields the target heterocycle in good isolated yields (e.g., 86% for related compounds) and can be adapted for derivatives with ethoxymethyl substituents.
Stepwise Synthesis Involving Thioacetamide and 2-Chloroacetoacetic Acid Esters
A detailed multi-step synthesis for related thiazole carboxylates involves:
- Preparation of thiobenzamide derivatives via reaction of substituted hydroxybenzonitriles with thioacetamide.
- Cyclization of thiobenzamide with 2-chloroacetoacetic acid ethyl ester to form 2-aryl-4-methylthiazole-5-carboxylic acid ethyl esters.
- Alkylation at the phenolic hydroxyl group with alkyl bromides to introduce ether substituents.
- Cyanation and purification steps to obtain high-purity thiazole derivatives.
Although this method targets more complex aryl-substituted thiazoles, the cyclization and esterification steps are directly relevant to the preparation of this compound analogs.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Thiobenzamide formation | Hydroxybenzonitrile + thioacetamide | Thiobenzamide derivative |
| Cyclization | Thiobenzamide + 2-chloroacetoacetic acid ethyl ester | Thiazole ester |
| Alkylation | Alkyl bromide (e.g., isobutyl bromide), K2CO3, DMF, 80-85°C | Ether-substituted thiazole ester |
| Hydrolysis or further modification | Hydrolysis or cyanation as needed | Target acid or derivative |
This synthetic route emphasizes avoiding toxic reagents like potassium cyanide and minimizing chromatographic purification steps, enhancing process economy and purity.
Hydrolysis of Esters to Carboxylic Acid
The final step in most synthetic routes involves hydrolysis of the ethyl ester group at the 5-position to yield the free carboxylic acid. This is typically achieved using:
- Acidic hydrolysis (e.g., aqueous HCl under reflux)
- Basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol)
The hydrolysis conditions are mild to preserve the integrity of the thiazole ring and other substituents.
Additional Notes on Functional Group Reactivity
The ethoxymethyl substituent at the 2-position can facilitate nucleophilic attack due to its electron-donating properties, potentially influencing the cyclization and substitution steps. The carboxylic acid group enables further derivatization or salt formation for purification and stability.
Summary Table of Preparation Methods
Research Findings and Considerations
- The reaction conditions for cyclization are critical: the order of reagent addition, temperature control, and molar ratios significantly affect yield and purity.
- Avoidance of toxic reagents such as potassium cyanide and minimizing chromatographic steps improve safety and scalability.
- The ethoxymethyl group’s electron-donating nature may influence reaction kinetics and product stability.
- Purification by salt formation (e.g., hydrochloride salt) can enhance compound purity (>99%) and crystallinity, beneficial for pharmaceutical applications.
- Analytical techniques such as NMR, IR, and HPLC are essential to confirm structure and purity during synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Overview
2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative with significant potential in various scientific research applications, particularly in medicinal chemistry and material sciences. Its unique structure allows for diverse interactions, making it a valuable compound in drug development and synthesis.
Medicinal Chemistry Applications
The primary application of this compound lies in its role as an intermediate in the synthesis of pharmaceutical compounds. Thiazole derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Key Findings:
- Antimicrobial Activity: Thiazole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties: Research indicates that compounds with thiazole moieties can inhibit cancer cell proliferation and induce apoptosis, suggesting potential use in cancer therapies .
- Polymorphism Control: The ability to produce different polymorphs of thiazole derivatives can affect their stability and bioavailability, which is crucial for drug formulation .
Synthesis of Novel Compounds
This compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, leading to the creation of novel thiazole-based compounds.
Synthesis Techniques:
- Reactions with Amines: The compound can react with amines to form amides, which are essential in synthesizing more complex molecules .
- Formation of Aryl Amides: The compound can be used to synthesize aryl-substituted amides, which have applications in pharmaceuticals .
Material Science Applications
In addition to its pharmaceutical applications, this thiazole derivative can be utilized in material science for developing new materials with specific properties.
Potential Uses:
- Polymer Chemistry: Thiazole derivatives can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
- Sensors and Electronics: The electronic properties of thiazoles make them suitable for applications in sensors and electronic devices due to their ability to conduct electricity or change conductivity under certain conditions.
Case Studies and Research Findings
Several studies highlight the effectiveness of this compound in various applications:
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with bacterial cell wall synthesis or disrupt fungal cell membrane integrity, resulting in antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and research findings:
Structural and Functional Insights:
Substituent Effects on Bioactivity: Ethoxymethyl vs. Isobutoxyphenyl (Febuxostat): The ethoxymethyl group in the target compound may enhance solubility compared to febuxostat’s bulky isobutoxyphenyl group. However, the latter’s cyano and isobutoxy groups are critical for xanthine oxidase inhibition . Chlorobenzylamino (BAC): The 4-chlorobenzylamino group in BAC is essential for antidiabetic activity, likely due to its electron-withdrawing properties and interaction with oxidative enzymes .
Pharmacokinetic Considerations: Febuxostat’s isobutoxy group contributes to prolonged half-life and bioavailability, whereas ethoxymethyl substituents might offer faster metabolic clearance . BAC’s chlorobenzylamino group improves membrane permeability, facilitating its antioxidant effects in diabetic models .
Synthetic Utility :
- The unsubstituted 4-methyl-1,3-thiazole-5-carboxylic acid () serves as a scaffold for synthesizing derivatives like BAC and febuxostat, underscoring its versatility in drug development .
Biological Activity
2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by a thiazole ring that contains sulfur and nitrogen atoms. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 173.19 g/mol. The structure features an ethoxymethyl group at the second position of the thiazole ring and a carboxylic acid functional group at the fourth position. These structural elements contribute to its chemical reactivity and potential biological activity.
Antimicrobial Activity
Compounds containing thiazole rings have demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that derivatives of thiazole can inhibit the growth of pathogenic bacteria, making them potential candidates for antibiotic development .
| Thiazole Derivative | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Properties
Research has also explored the anticancer potential of thiazole derivatives. For instance, studies on similar compounds have shown their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific effects of this compound on cancer cells have yet to be fully elucidated; however, its structural analogs have shown promise in this area.
Case Study: Anticancer Activity
A study investigated the effects of thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability in breast cancer cells (MCF-7) and colorectal cancer cells (HCT116) through mechanisms involving oxidative stress and apoptosis .
Anti-inflammatory Effects
Emerging evidence suggests that thiazole compounds may possess anti-inflammatory properties . These properties are essential for developing treatments for inflammatory diseases. In vitro studies have indicated that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .
The mechanisms underlying the biological activity of this compound involve interactions with specific biological targets:
- Xanthine Oxidase Inhibition : Some thiazole derivatives have been identified as xanthine oxidase inhibitors, which play a role in oxidative stress-related diseases .
- Antioxidant Activity : Thiazoles exhibit free radical scavenging properties, contributing to their potential therapeutic effects against oxidative stress-related conditions .
Q & A
Q. What are the recommended synthetic routes for preparing 2-(Ethoxymethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, and what experimental pitfalls should be avoided?
A modular approach involves cyclization of ethyl 2-aminothiazole-5-carboxylate derivatives with appropriate electrophiles. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis using α-haloketones or α-bromoacids. Key steps include:
- Ester hydrolysis : Acidic or basic hydrolysis of the ethyl ester group to yield the carboxylic acid moiety.
- Ethoxymethyl introduction : Alkylation of the thiazole ring using ethoxymethyl chloride under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base).
Pitfalls : Competing side reactions (e.g., over-alkylation) and sensitivity to moisture require strict control of reaction stoichiometry and inert atmospheres. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to confirm the structure of this compound?
- ¹H/¹³C NMR : Focus on diagnostic signals:
- Thiazole ring protons (δ 7.5–8.5 ppm for aromatic protons, absent in this case due to substitution).
- Ethoxymethyl group: δ 1.2–1.4 ppm (CH₃), 3.4–3.6 ppm (CH₂-O), and 4.5–4.7 ppm (OCH₂-thiazole).
- IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Use ESI(+) mode for polar derivatives .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Solubility : Poor aqueous solubility (common in thiazole-carboxylic acids) necessitates DMSO stock solutions for in vitro studies. Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (carboxylic acid deprotonation above pH 5.5) .
- Stability : Hydrolytic degradation of the ethoxymethyl group may occur in acidic/alkaline conditions. Stability assays (HPLC monitoring over 24–72 hours at 37°C) are recommended .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives targeting xanthine oxidase or other enzymes?
- Docking workflow :
- Prepare the ligand (protonation states optimized at pH 7.4) and receptor (e.g., X-ray structure of xanthine oxidase, PDB ID 1N5X).
- Use AutoDock Vina or Schrödinger Suite for flexible docking, focusing on hydrogen bonding with Glu802 and Arg880 residues.
- Validate with MD simulations (NAMD/GROMACS) to assess binding stability.
- Key metrics : Binding energy (ΔG ≤ −8 kcal/mol) and ligand efficiency (>0.3 kcal/mol·atom). Correlate with experimental IC₅₀ values .
Q. What strategies resolve contradictions between in vitro activity and in vivo pharmacokinetics for this compound?
- Bioavailability issues : Low permeability (logP ~2.5) and first-pass metabolism. Solutions include:
- Prodrug design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to improve absorption.
- Nanoformulations : Lyophilized nanosuspensions (e.g., using poloxamer 407) enhance dissolution rates.
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., ethoxymethyl demethylation). Introduce fluorine or deuterium to block metabolic pathways .
Q. What analytical methods validate purity and detect genotoxic impurities in scaled-up batches?
- HPLC-DAD/ELSD : Use C18 columns (mobile phase: 0.1% TFA in acetonitrile/water) with ≥95% purity threshold.
- GC-ECD : Detect alkyl halides (e.g., residual ethoxymethyl chloride) at ppm levels. Static headspace sampling minimizes matrix interference .
- ICH M7 compliance : Ames test for mutagenicity and LC-MS/MS for nitrosamine screening .
Methodological Notes
- Data contradiction analysis : Cross-validate computational predictions (e.g., docking scores) with orthogonal assays (e.g., surface plasmon resonance for binding kinetics).
- Structural analogs : Compare with febuxostat derivatives (e.g., 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid) to identify substituent effects on activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
